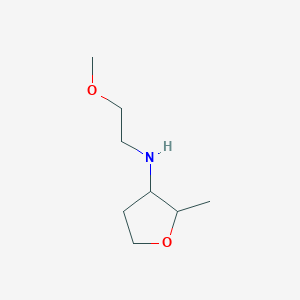![molecular formula C13H19NO B1382843 {1-[Benzyl(methyl)amino]cyclobutyl}methanol CAS No. 1803570-49-1](/img/structure/B1382843.png)
{1-[Benzyl(methyl)amino]cyclobutyl}methanol
Overview
Description
“{1-[Benzyl(methyl)amino]cyclobutyl}methanol” is a chemical compound that belongs to the class of cyclic amines. It has a molecular formula of C13H19NO and a molecular weight of 205.30 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[Benzyl(methyl)amino]cyclobutyl}methanol” are not fully detailed in the search results. It is known that it has a molecular weight of 205.30 , but other properties like boiling point, storage conditions, and more were not found.Scientific Research Applications
Catalysis and Chemical Reactions
Catalyst for Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related in structure to "{1-[Benzyl(methyl)amino]cyclobutyl}methanol", is used in forming a complex with CuCl. This complex is an effective catalyst for Huisgen 1,3-dipolar cycloadditions, offering low catalyst loadings, short reaction times, and compatibility with various groups (Ozcubukcu et al., 2009).
N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as both a hydrogen source and C1 synthon in the N-methylation of amines, using relatively inexpensive RuCl3.xH2O as a catalyst. This method is compatible with various amines and has been used in synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Direct N-Monomethylation of Aromatic Primary Amines : Involving a similar compound to "{1-[Benzyl(methyl)amino]cyclobutyl}methanol", this method uses methanol as a methylating agent. It demonstrates broad substrate scope and excellent selectivities (Li et al., 2012).
Formation of Cyclobutyl Rings in Solid-State Photochemistry : The formation of cyclobutane rings, a key strategy in potential drug development, has been explored through photocycloaddition reactions involving compounds like S,S-dioxobenzothiophene-2-methanol. This process is significant for creating constrained structures found in many pharmaceuticals (O'Hara et al., 2019).
Hydroacylation of Methanol with Alkenes : In a Rhodium(I)-catalyzed process, methanol undergoes hydroacylation with alkenes, forming dialkyl ketones. This process involves N-methylation and dehydrogenation steps, demonstrating the versatility of methanol in organic synthesis (Jo et al., 2008).
Methanol as a Building Block and Solvent
Methanol in Organic Synthesis : Methanol is a key ingredient in various chemical synthesis processes due to its role as a hydrogen source and C1 synthon. It finds applications in the synthesis of complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).
Methanol in Photocatalysis : Methanol plays a crucial role in the N-methylation of amines under UV-vis light irradiation, showcasing its application in photocatalytic synthesis processes (Tsarev et al., 2015).
properties
IUPAC Name |
[1-[benzyl(methyl)amino]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(13(11-15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHWFYFTZEREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[Benzyl(methyl)amino]cyclobutyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



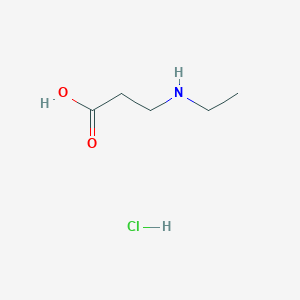

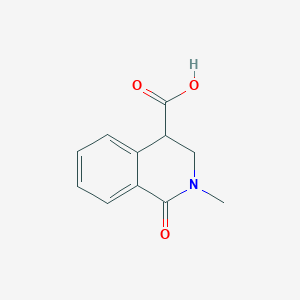
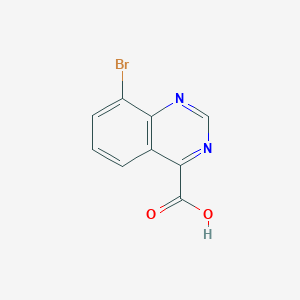
![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)
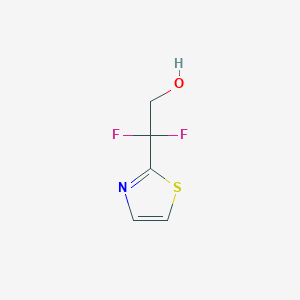
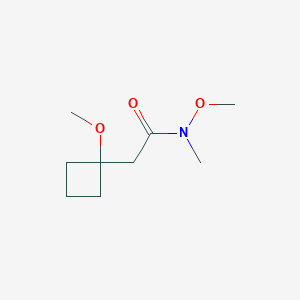
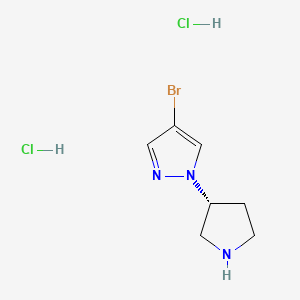
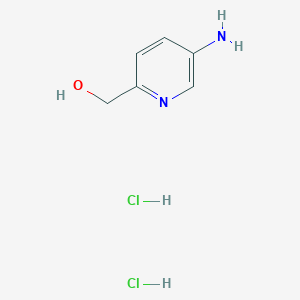


![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
